5-Acetyl-4-(4-chlorophenyl)-2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-4-(4-chlorophenyl)-2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the dihydropyridine family. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups such as acetyl, chlorophenyl, ethylphenyl, oxoethyl, sulfanyl, methyl, and carbonitrile. The presence of these diverse functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-(4-chlorophenyl)-2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Substitution Reactions:
Functional Group Transformations: The acetyl, oxoethyl, sulfanyl, methyl, and carbonitrile groups can be introduced through various functional group transformations, such as acylation, oxidation, and thiolation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The dihydropyridine ring is a common scaffold in many pharmaceutical compounds, particularly calcium channel blockers.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-4-(4-chlorophenyl)-2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile depends on its specific application. For instance, if it is used as a calcium channel blocker, it would inhibit the influx of calcium ions through L-type calcium channels, leading to vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.
Amlodipine: Another calcium channel blocker with a dihydropyridine ring.
Nicardipine: Similar in structure and function to nifedipine and amlodipine.
Uniqueness
What sets 5-Acetyl-4-(4-chlorophenyl)-2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile apart is its unique combination of functional groups, which may impart distinct chemical and biological properties not found in other dihydropyridine derivatives.
Properties
IUPAC Name |
5-acetyl-4-(4-chlorophenyl)-2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O2S/c1-4-17-5-7-18(8-6-17)22(30)14-31-25-21(13-27)24(19-9-11-20(26)12-10-19)23(16(3)29)15(2)28-25/h5-12,24,28H,4,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUCRFNQBLANHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CSC2=C(C(C(=C(N2)C)C(=O)C)C3=CC=C(C=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.